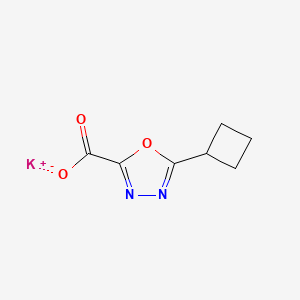
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3K. It is a member of the oxadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring, making it a subject of interest for researchers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. A common method includes the use of tosyl chloride and pyridine to mediate the cyclization process . The reaction conditions often require a controlled temperature environment to ensure the proper formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The process might include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit key proteins involved in cell proliferation, such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, and epidermal growth factor receptor (EGFR). These interactions can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt: This compound shares the oxadiazole ring but has a methyl group instead of a cyclobutyl group.
5-Amino-1,3,4-oxadiazole-2-carboxylic acid potassium salt: This compound has an amino group attached to the oxadiazole ring.
Uniqueness: Potassium 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate is unique due to its cyclobutyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C7H7KN2O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
potassium;5-cyclobutyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C7H8N2O3.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-4;/h4H,1-3H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
CTUADTXENMHTMW-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C1)C2=NN=C(O2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




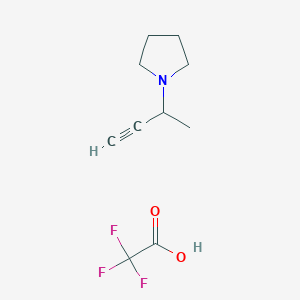

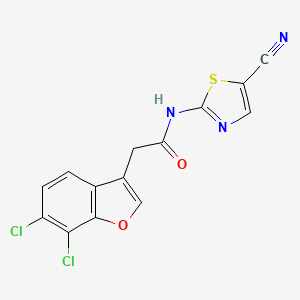

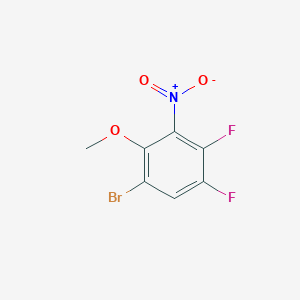
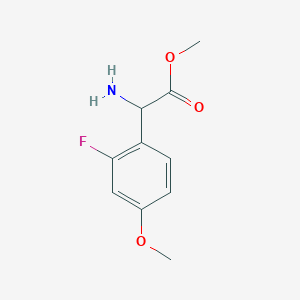
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)

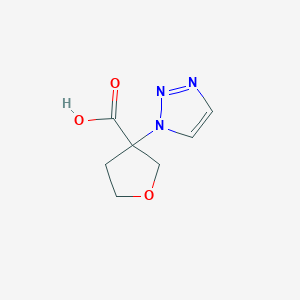

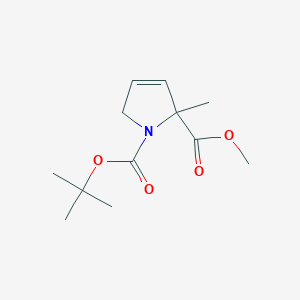
![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
